5-Cyano-2-hydroxybenzamide
Description
5-Cyano-2-hydroxybenzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 2-position and a cyano (-CN) substituent at the 5-position of the benzene ring. This molecular architecture confers unique physicochemical properties, including distinct hydrogen-bonding capabilities and electronic effects.
Properties
CAS No. |
97005-33-9 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-cyano-2-hydroxybenzamide |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-2-7(11)6(3-5)8(10)12/h1-3,11H,(H2,10,12) |
InChI Key |
IRLLYCGYUULHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
N-(5-Cyanononan-5-yl)benzamide
- Molecular Formula : C₁₇H₂₄N₂O
- Key Features: A long aliphatic chain (nonan-5-yl) with a terminal cyano group and a benzamide moiety.
- Hydrogen Bonding : Exhibits intermolecular N–H⋯O (3.083 Å) and C–H⋯O (3.304 Å) interactions, forming chains along the crystallographic a-axis. The dihedral angle between the phenyl and amide groups is 19.5°, indicating moderate planarity disruption .
5-Chloro-N,2-dihydroxybenzamide
- Molecular Formula: C₈H₆ClNO₃ (based on ).
- Key Features : Chloro (-Cl) substituent at the 5-position and dual hydroxyl groups at the 2-position and N-position.
- The dual hydroxyl groups enhance hydrogen-bonding capacity compared to 5-Cyano-2-hydroxybenzamide .
5-(2-Bromoacetyl)-2-hydroxybenzamide
- Molecular Formula: C₁₀H₈BrNO₃ (compound 2 in ).
- Key Features : Bromoacetyl substituent at the 5-position and hydroxyl at the 2-position.
- Contrast: The bromoacetyl group introduces steric bulk and reactivity (e.g., nucleophilic substitution), unlike the cyano group, which participates in dipole interactions and π-stacking .
Physicochemical Properties
| Compound | Hydrogen Bonding | Key Functional Groups | Notable Properties |
|---|---|---|---|
| 5-Cyano-2-hydroxybenzamide | Intramolecular O–H⋯O (anticipated) | –OH, –CN, –CONH₂ | High polarity, moderate solubility |
| N-(5-Cyanononan-5-yl)benzamide | Intermolecular N–H⋯O, C–H⋯O | –CN, –CONH–, aliphatic chain | Low solubility in polar solvents |
| 5-Chloro-N,2-dihydroxybenzamide | Dual O–H⋯O networks | –Cl, –OH, –CONH₂ | Enhanced acidity due to –Cl |
| 5-(2-Bromoacetyl)-2-hydroxybenzamide | O–H⋯O and halogen bonds | –Br, –OH, –COCH₂Br | Reactive toward nucleophiles |
Functional and Application Differences
- Pharmaceutical Intermediates: N-(5-Cyanononan-5-yl)benzamide serves as an intermediate in amino acid synthesis, a role less likely for 5-Cyano-2-hydroxybenzamide due to its shorter backbone .
- Crystallinity: The extended aliphatic chain in N-(5-Cyanononan-5-yl)benzamide promotes crystalline packing, whereas 5-Cyano-2-hydroxybenzamide’s planar structure may favor amorphous solid dispersion .
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